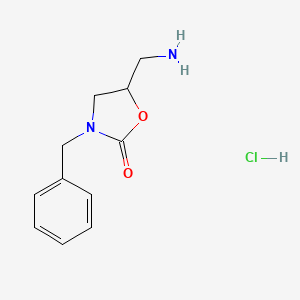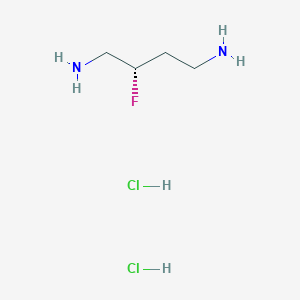
3-(3,5-Difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea is a synthetic organic compound characterized by its unique structure, which includes a difluorophenyl group, a methyl group, and a pyridazinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:
Preparation of 3,5-Difluoroaniline: This can be achieved through the nitration of 3,5-difluorobenzene followed by reduction.
Formation of the Urea Derivative: The 3,5-difluoroaniline is then reacted with methyl isocyanate to form the urea derivative.
Coupling with 4-Hydroxyphenylpyridazine: The final step involves the coupling of the urea derivative with 4-hydroxyphenylpyridazine under appropriate conditions, such as the presence of a base like potassium carbonate in a suitable solvent like dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-Difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 3-(3,5-Difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3,5-Difluorophenyl)-1-methyl-1-(4-phenyl)urea: Lacks the pyridazinyl group, which may affect its biological activity.
3-(3,5-Difluorophenyl)-1-methyl-1-(4-(pyridin-3-yl)phenyl)urea: Contains a pyridinyl group instead of a pyridazinyl group, leading to different chemical properties.
3-(3,5-Difluorophenyl)-1-methyl-1-(4-(pyrimidin-2-yl)phenyl)urea: Features a pyrimidinyl group, which can influence its reactivity and applications.
Uniqueness
The presence of the 6-methylpyridazin-3-yl group in 3-(3,5-Difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea distinguishes it from similar compounds. This unique structural feature contributes to its specific chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
3-(3,5-difluorophenyl)-1-methyl-1-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O2/c1-12-3-8-18(24-23-12)27-17-6-4-16(5-7-17)25(2)19(26)22-15-10-13(20)9-14(21)11-15/h3-11H,1-2H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLYISOXMPWGLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)NC3=CC(=CC(=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
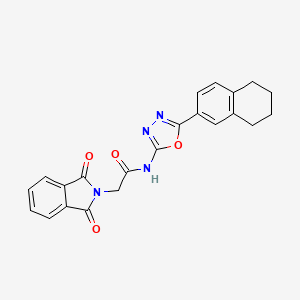

![3-(4-methoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2414276.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(pentyloxy)benzamide](/img/structure/B2414278.png)
![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2414279.png)

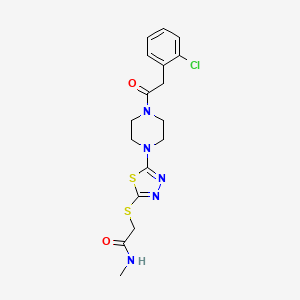

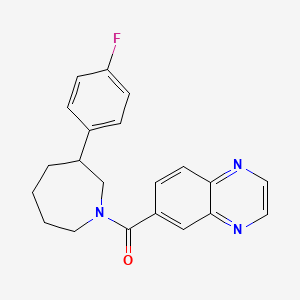
![Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2414286.png)

![(5-Oxo-2H-furan-3-yl)methyl 4-chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylate](/img/structure/B2414290.png)
